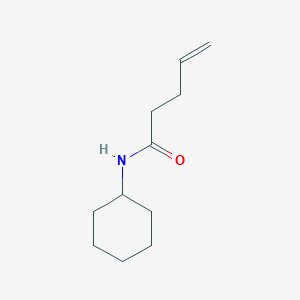

N-cyclohexyl-4-pentenamide

Description

Properties

IUPAC Name |

N-cyclohexylpent-4-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h2,10H,1,3-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWBJCLKBNFIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of N Cyclohexyl 4 Pentenamide

Olefinic Transformations of the Pentenamide Moiety

The terminal double bond in N-cyclohexyl-4-pentenamide is susceptible to a variety of reactions common to alkenes.

Electrophilic Addition Reactions at the Terminal Double Bond

Electrophilic addition reactions are a fundamental class of transformations for alkenes, including the terminal double bond of this compound. lasalle.edu These reactions involve an initial attack by an electrophile on the electron-rich pi bond of the alkene. libretexts.org

A primary example is hydrohalogenation, where hydrogen halides (HX, such as HBr or HCl) add across the double bond. masterorganicchemistry.com The reaction proceeds through a two-step mechanism. pressbooks.pub First, the alkene's pi electrons attack the hydrogen of the HX, forming a carbocation intermediate and a halide anion. libretexts.orgpressbooks.pub The hydrogen atom adds to the carbon with more hydrogen atoms, following Markovnikov's rule, to form the more stable, more substituted carbocation. masterorganicchemistry.compressbooks.pub In the second step, the halide anion attacks the electrophilic carbocation, forming the final alkyl halide product. pressbooks.pubpressbooks.pub This process is regioselective but not stereoselective due to the planar nature of the carbocation intermediate. lasalle.edupressbooks.pub

Another significant electrophilic addition is halogenation, for instance, with bromine (Br₂). The reaction mechanism involves the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion in an anti-fashion, leading to a trans-dihalogenated product. lasalle.edu

Oxidation Pathways and Derivative Formation

The terminal double bond of this compound can undergo various oxidation reactions to yield different derivatives.

Dihydroxylation: A key oxidation reaction is dihydroxylation, which converts the alkene into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). mdpi.com This can be achieved using reagents like osmium tetroxide (OsO₄). thieme-connect.dewikipedia.org For asymmetric synthesis, the Sharpless asymmetric dihydroxylation is a powerful method that employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to produce chiral diols with high enantioselectivity. mdpi.comwikipedia.orgnih.gov The reaction's outcome is predictable based on the specific chiral ligand used (AD-mix-α or AD-mix-β). mdpi.comwikipedia.org

Epoxidation: The double bond can also be converted to an epoxide, a three-membered ring containing an oxygen atom. This is typically accomplished using peroxy acids.

Oxidative Cleavage: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can cleave the double bond entirely, leading to the formation of carboxylic acids or ketones, depending on the substitution of the alkene and the reaction conditions. In the case of a terminal alkene like that in this compound, this would likely yield a carboxylic acid.

Table 1: Oxidation Reactions of the Alkene Moiety

| Reaction | Reagent(s) | Product Type |

|---|---|---|

| Dihydroxylation | OsO₄, NMO | Vicinal Diol |

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQD)₂PHAL) | Chiral Vicinal Diol |

| Epoxidation | Peroxy Acid (e.g., m-CPBA) | Epoxide |

| Oxidative Cleavage | KMnO₄ (hot, concentrated) | Carboxylic Acid |

Radical Reactions and C-H Functionalization Strategies

The terminal alkene of this compound is also a viable substrate for radical reactions. These reactions offer alternative pathways for functionalization that complement ionic reaction mechanisms. researchgate.net

Radical Addition: Amidyl radicals, for instance, can be generated photochemically and added across the double bond. This type of reaction can lead to the formation of various nitrogen-containing compounds. rsc.org The process often involves an anti-Markovnikov selectivity, where the radical adds to the terminal carbon. rsc.orgnih.gov

C-H Functionalization: While direct C-H functionalization often targets arenes or specific positions activated by directing groups, strategies involving radical-mediated processes can enable functionalization at otherwise inert C-H bonds. nih.govsnnu.edu.cnmt.com For instance, a nitrogen-centered radical could be generated from the amide, which then undergoes an intramolecular hydrogen atom transfer (HAT) to create a carbon-centered radical, which can then participate in further reactions. mdpi.com This approach allows for the formation of new carbon-carbon or carbon-heteroatom bonds at positions that are not easily accessible through other means. researchgate.netmdpi.com

Amide Functional Group Reactivity

The amide group in this compound, while generally stable, can be transformed through reduction or hydrolysis. youtube.com

Hydrolysis and Amide Bond Cleavage Studies

Amide hydrolysis involves the cleavage of the C-N bond, breaking the amide back into its constituent carboxylic acid and amine. This reaction is typically slow and requires harsh conditions, such as heating with strong acids or bases. youtube.comlibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (like H₃O⁺) and heat, the amide is hydrolyzed. youtube.com The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. youtube.com A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine as a protonated amine (R-NH₃⁺) yield the carboxylic acid. youtube.comchemistrysteps.com The final products are 4-pentenoic acid and cyclohexylammonium ion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Under strong basic conditions (e.g., concentrated NaOH) and heat, the amide undergoes saponification. chemistrysteps.com The mechanism starts with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com This is followed by the elimination of the amide anion (a very poor leaving group), a step which is generally unfavorable but is driven forward by the subsequent irreversible deprotonation of the initially formed carboxylic acid by the strongly basic amide anion. chemistrysteps.com The final products after an acidic workup are 4-pentenoic acid and cyclohexylamine (B46788). libretexts.org

Substitution Reactions on the Pentenamide Structure

The pentenamide portion of this compound is characterized by a terminal double bond, which is a key site for substitution reactions. Halogenation, for instance, can be achieved using reagents like bromine (Br₂). This reactivity allows for the introduction of various functional groups, making it a valuable intermediate in organic synthesis.

The reactivity of the double bond is a focal point for various addition and substitution reactions. For example, the chlorine atom at the terminus of a related compound, 5-chloro-N-cyclohexylpentanamide, provides a reactive site for nucleophilic substitution. vulcanchem.com While not a direct reaction of the pentenamide double bond, this highlights the potential for functionalization at the five-carbon chain.

Cyclohexyl Moiety Reactivity and Stereochemical Influences on Reactivity

Modifications to the cyclohexyl ring can drastically alter the compound's properties and reactivity. For instance, the introduction of a ketone group to form N-(4-oxocyclohexyl) derivatives increases the electrophilicity and reactivity in nucleophilic addition reactions compared to the unmodified cyclohexyl group. Furthermore, variations in the cycloalkane ring size and substitution patterns can impact interactions with biological targets, a key consideration in medicinal chemistry.

Stereochemistry plays a crucial role in the reactions involving the cyclohexyl moiety. The cis or trans configuration of substituents on the cyclohexyl ring can dictate the stereochemical outcome of subsequent reactions. In palladium-catalyzed C-H alkylation reactions of related benzamides, the stereochemistry of the cyclohexyl iodide (cis- or trans-4-methylcyclohexyl iodide) was found to be retained in the product, suggesting a stereoretentive coupling mechanism. acs.org This level of stereochemical control is vital for the synthesis of specific isomers of complex molecules. The early introduction of stereochemical concepts is essential for understanding the nuances of these reaction mechanisms. asau.ru

Cascade and Multicomponent Reactions Involving this compound as a Building Block

This compound and its derivatives are valuable substrates in cascade and multicomponent reactions, which allow for the efficient construction of complex molecular architectures in a single pot. nih.gov These reactions are highly valued in organic synthesis for their atom economy and ability to rapidly generate molecular diversity. kaskaden-reaktionen.deresearchgate.net

One notable example is the silver-catalyzed cascade cyclization and functionalization of N-aryl-4-pentenamides with quinones. nih.gov This reaction proceeds through an amidyl radical-initiated 5-exo-trig cyclization followed by a radical addition to quinones, yielding γ-lactam-substituted quinone derivatives. nih.gov This method demonstrates the utility of the pentenamide structure in forming cyclic compounds.

The development of multicomponent reactions has become a significant focus in medicinal chemistry for creating libraries of biologically relevant compounds. nih.gov this compound and similar structures can be incorporated into these reactions to produce diverse scaffolds. For example, a novel multicomponent reaction for the synthesis of N-cyclohexyl-S-methyl-N'-phenylisothiourea has been developed, showcasing the versatility of cyclohexyl isocyanide, a related building block. rsc.org

Furthermore, derivatives of this compound have been utilized in the synthesis of complex heterocyclic compounds. For instance, 5-chloro-N-cyclohexylpentanamide is a key intermediate in the synthesis of Cilostazol, where it undergoes a reaction with phosphorus pentachloride and an azide (B81097) reagent to form a tetrazole ring. google.comgoogle.com This transformation highlights how the fundamental structure of this compound can be elaborated into more complex pharmaceutical agents.

The table below summarizes key reactions involving this compound and related structures, illustrating the breadth of its applications in advanced organic synthesis.

| Reaction Type | Substrate | Reagents | Product | Reference |

| Substitution | This compound | Br₂ | Halogenated derivative | |

| Cascade Cyclization | N-Aryl-4-pentenamide | Ag₂O, K₂S₂O₈, Quinones | γ-Lactam-substituted quinone | nih.gov |

| Tetrazole Synthesis | 5-Chloro-N-cyclohexylpentanamide | PCl₅, Azide reagent | N-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole | google.comgoogle.com |

| Isothiourea Synthesis | Cyclohexyl isocyanide, Aniline, S-methyl methanethiosulfonate | - | N-cyclohexyl-S-methyl-N'-phenylisothiourea | rsc.org |

Theoretical and Computational Chemistry Studies on N Cyclohexyl 4 Pentenamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide precise information about electron distribution, molecular shape, and the energies of different molecular states.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like N-cyclohexyl-4-pentenamide, DFT could be employed to calculate a variety of properties, including:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These are crucial for predicting reactivity.

Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra of the molecule, which can be used to compare with experimental data and identify characteristic vibrational modes.

A hypothetical data table of DFT-calculated properties for this compound is presented below to illustrate the potential output of such a study.

Table 1: Hypothetical DFT Calculation Results for this compound

| Property | Calculated Value | Units |

|---|---|---|

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexyl ring and the pentenamide chain in this compound means that the molecule can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and to understand the energy barriers between them.

A computational study would involve systematically rotating the rotatable bonds in the molecule and calculating the corresponding energy to map out the potential energy surface. This would reveal the global minimum energy conformation and other low-energy conformers that might be present at room temperature.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into:

Conformational Changes: How the molecule explores different conformations in solution or at different temperatures.

Solvation Effects: How the presence of a solvent affects the structure and dynamics of the molecule.

Intermolecular Interactions: How this compound molecules interact with each other in a condensed phase.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a valuable tool for investigating reaction mechanisms. For this compound, this could involve modeling reactions such as the addition to the double bond or hydrolysis of the amide group. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy and predict the feasibility of a particular reaction pathway.

Quantitative Structure-Property Relationships (QSPR) in Non-Biological Contexts

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physical or chemical properties. While no specific QSPR studies on this compound are available, a future study could involve:

Calculating a range of molecular descriptors for this compound and related amide compounds.

Correlating these descriptors with experimentally measured properties (e.g., boiling point, solubility).

Developing a predictive model that could be used to estimate the properties of new, unsynthesized amides.

In Silico Approaches for Chemical Space Exploration Related to Amides

In silico (computer-based) methods can be used to explore the vast chemical space of related amide compounds. By systematically modifying the structure of this compound (e.g., by changing the substituent on the nitrogen or altering the length of the alkyl chain), it is possible to generate a virtual library of new compounds. The properties of these virtual compounds could then be predicted using computational methods, allowing for the identification of candidates with desired characteristics for further experimental investigation.

Applications of N Cyclohexyl 4 Pentenamide in Advanced Organic Synthesis

N-Cyclohexyl-4-pentenamide as a Precursor in the Synthesis of Complex Organic Molecules

This compound serves as a valuable starting material for the synthesis of more elaborate chemical entities. The presence of both a nucleophilic amide nitrogen (after deprotonation) and an electrophilic carbonyl carbon, in combination with the reactive terminal alkene, allows for a variety of transformations to build molecular complexity.

A notable example of its application as a precursor is in the synthesis of halogenated intermediates, which can then be used to construct heterocyclic systems. For instance, a related compound, 5-chloro-N-cyclohexylpentanamide, is a key intermediate in the synthesis of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole. google.com This transformation highlights the utility of the pentenamide backbone in preparing functionalized linear chains that can subsequently undergo cyclization to form complex heterocyclic structures. The synthesis of such tetrazole derivatives is of significant interest in medicinal chemistry due to their potential biological activities.

While direct total synthesis of natural products starting from this compound is not extensively documented, its structural motif is present in various complex molecules. The strategic functionalization of either the alkene or the amide can initiate synthetic pathways toward intricate molecular frameworks.

Strategies for Derivatization and Functionalization of this compound

The chemical reactivity of this compound is dominated by its two primary functional groups: the terminal alkene and the amide linkage. This dual functionality allows for a wide array of derivatization strategies, enabling the introduction of diverse chemical entities and the construction of complex molecular scaffolds.

The terminal double bond is particularly amenable to a variety of well-established transformations in organic synthesis. These include:

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol. This introduces a hydroxyl group at the terminus of the pentenyl chain, providing a new site for further functionalization.

Epoxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide. This reactive three-membered ring can be opened by various nucleophiles to introduce a wide range of functional groups at adjacent carbon atoms.

Metathesis: Olefin metathesis provides a powerful tool for the formation of new carbon-carbon double bonds. Ring-closing metathesis (RCM) of diene-containing derivatives of this compound can be employed to construct cyclic structures.

Radical Additions: The terminal alkene can participate in radical addition reactions, allowing for the introduction of various functional groups. For example, radical-mediated trifunctionalization reactions of alkenes are a known strategy to build molecular complexity. nih.govdntb.gov.ua

The amide functionality also offers several avenues for derivatization. The amide nitrogen can be deprotonated to form an amidate, which can act as a nucleophile in alkylation or acylation reactions. Furthermore, the carbonyl group can be targeted by reducing agents to yield the corresponding amine.

Interactive Data Table: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Product Functional Group |

| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | Primary Alcohol |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO4, NMO | Diol |

| Ozonolysis | 1. O3 2. DMS | Aldehyde |

| Radical Bromination | HBr, AIBN | Terminal Bromide |

Development of Novel Synthetic Building Blocks from this compound

The strategic manipulation of this compound's functional groups can lead to the creation of novel and valuable synthetic building blocks. A compelling example is the silver-catalyzed cascade cyclization and functionalization of N-aryl-4-pentenamides with quinones. nih.gov While this specific example utilizes an N-aryl analogue, the underlying principle of an amidyl radical-initiated 5-exo-trig cyclization is applicable to the N-cyclohexyl scaffold.

This reaction proceeds through the formation of an amidyl radical, which undergoes an intramolecular cyclization onto the terminal alkene to form a carbon-centered radical. This radical intermediate can then be trapped by a suitable coupling partner, such as a quinone, to generate highly functionalized γ-lactam-substituted quinone derivatives. nih.gov These products are themselves valuable building blocks for the synthesis of more complex molecules, potentially with interesting biological activities, given the prevalence of both the γ-lactam and quinone motifs in pharmaceuticals.

The ability to generate such complex heterocyclic structures in a single, efficient step highlights the potential of this compound as a platform for the development of novel synthetic methodologies and the generation of diverse molecular libraries.

Role in Catalyst or Ligand Design

The scientific literature, based on extensive searches, does not currently provide direct evidence for the application of this compound or its immediate derivatives in the design of catalysts or ligands for asymmetric synthesis.

However, the constituent parts of the molecule, namely cyclohexylamine (B46788) and derivatives of pentenoic acid, are components of various known chiral ligands. For example, chiral diamines derived from a cyclohexane (B81311) backbone are well-established ligands in asymmetric catalysis. researchgate.net Similarly, chiral N,N'-dioxide ligands can be synthesized from amino acids and amines. rsc.org

Theoretically, the functional handles of this compound could be elaborated to incorporate coordinating atoms (e.g., phosphorus, nitrogen, oxygen) to create novel ligand scaffolds. The cyclohexyl group can provide steric bulk and a defined spatial arrangement, which are crucial for inducing enantioselectivity in catalytic reactions. The pentenyl chain offers a flexible linker that could be functionalized to introduce additional coordinating sites or to attach the ligand to a solid support. While this remains a hypothetical application, the modular nature of this compound suggests its potential for future exploration in the development of new catalytic systems.

Future Directions in N Cyclohexyl 4 Pentenamide Research

Exploration of Undiscovered Reactivity Modes

The presence of two distinct reactive sites within N-cyclohexyl-4-pentenamide offers a rich field for exploring novel chemical transformations. Future research will likely focus on selectively targeting either the amide or the alkene, or leveraging their proximity to induce complex intramolecular reactions.

Key areas for exploration include:

Intramolecular Cyclization: The spatial arrangement of the alkene and amide groups is conducive to intramolecular reactions, which could be used to synthesize novel cyclic structures, such as γ-lactams. For instance, derivatives of N-aryl-4-pentenamides have been shown to undergo silver-catalyzed cascade cyclization to form γ-lactam-substituted quinone derivatives.

Selective Transformations: A significant research avenue is the development of catalytic systems that can selectively act on one functional group while leaving the other intact. This includes selective oxidation or reduction of either the double bond or the amide, providing insights into chemoselectivity.

Multicomponent and Cascade Reactions: The compound is a prime candidate for use as a building block in multicomponent reactions, where multiple reactants combine in a single step to form complex products. This approach could streamline the synthesis of complex molecular architectures.

Advanced Addition Reactions: The terminal alkene is amenable to a wide array of addition reactions beyond basic halogenation, such as hydroboration-oxidation, epoxidation, and metathesis, to create a diverse range of functionalized derivatives.

| Reactivity Mode | Target Functional Group | Potential Outcome/Product | Research Goal |

|---|---|---|---|

| Intramolecular Cyclization | Amide and Alkene | Substituted γ-lactams, heterocyclic compounds | Develop new synthetic routes to complex cyclic systems. |

| Selective Oxidation | Alkene | Epoxides, diols | Achieve high chemoselectivity in the presence of the amide. |

| Metathesis | Alkene | Cross-metathesis or ring-closing metathesis products | Create higher-order olefins or macrocyclic structures. |

| Radical Additions | Alkene | Functionalized alkanes | Explore novel C-C and C-heteroatom bond formations. |

| Amide Bond Activation | Amide | Ketones, amines (via reduction) | Develop new methodologies for amide functionalization. |

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The fields of automated synthesis and artificial intelligence (AI) are set to revolutionize chemical research. This compound can serve as an ideal model system for the application of these technologies.

Predictive Modeling: AI and machine learning algorithms can be trained to predict the outcomes of the unexplored reactions detailed above. By analyzing vast datasets of known chemical transformations, these tools can suggest optimal conditions (catalysts, solvents, temperatures) for novel reactions involving this compound, reducing the need for extensive empirical screening.

Automated Synthesis Platforms: Robotic systems can be employed to perform high-throughput screening of reaction conditions. For instance, an automated platform could rapidly test a wide array of catalysts for the selective hydrogenation of the alkene in this compound, accelerating the discovery of highly efficient and selective processes. These platforms enable researchers to process a large number of experiments, allowing for timely hypothesis testing and optimization.

Computer-Aided Synthesis Planning (CASP): For complex target molecules derived from this compound, CASP software can propose novel and efficient retrosynthetic routes. These programs leverage extensive reaction databases to identify the most promising pathways for creating complex derivatives.

Novel Applications in Non-Biological Chemical Systems

While much research on amides focuses on biological applications, future investigations into this compound are likely to uncover novel uses in materials science and catalysis.

Functional Monomer for Polymer Synthesis: The terminal alkene group makes this compound a promising candidate as a functional monomer. Polymerization via the double bond would yield a polymer with pendant N-cyclohexylamide groups. These groups can introduce specific properties to the polymer, such as increased thermal stability, altered solubility, and the ability to form hydrogen bonds, which can influence the material's mechanical properties. acs.org Research into long-chain aliphatic polyamides suggests that such materials can bridge the gap between traditional polyamides and polyethylenes. researchgate.net

Development of Advanced Materials: The incorporation of the bulky, rigid cyclohexyl group and the polar amide functionality into a polymer backbone could lead to materials with unique characteristics. These might include specialty coatings, adhesives with tailored surface energies, or advanced functional textiles. The amide group, in particular, is known to promote self-assembly and affect the electronic properties of conjugated polymers. acs.org

Ligand Development in Catalysis: The amide functionality can act as a coordination site for metal ions. Future work could explore the synthesis of novel ligands derived from this compound for use in asymmetric catalysis or organometallic chemistry. The specific steric and electronic properties imparted by the N-cyclohexyl group could lead to catalysts with unique selectivity and activity.

Sustainable Synthesis and Circular Economy Considerations

Aligning chemical synthesis with the principles of green chemistry and the circular economy is a critical future direction. Research on this compound will increasingly focus on developing more sustainable manufacturing processes.

Green Synthetic Routes: Traditional synthesis of this compound often involves converting 4-pentenoic acid into a highly reactive acyl chloride using reagents like oxalyl chloride, which generates stoichiometric waste. Future research will target the development of catalytic methods that avoid such reagents. For example, direct catalytic amidation of 4-pentenoic acid with cyclohexylamine (B46788), where water is the only byproduct, represents a much greener alternative.

Atom Economy and Catalysis: The development of catalytic N-alkylation of amides using alcohols is an emerging area that improves atom economy. researchgate.netnih.govrsc.org Applying similar principles to the synthesis of this compound could significantly reduce waste and energy consumption.

Circular Economy Integration: In the context of a circular economy, research could focus on designing polymers from this compound that are recyclable or biodegradable. This involves considering the entire lifecycle of the material, from synthesis using renewable feedstocks to its end-of-life, aiming to create closed-loop systems that minimize environmental impact.

| Green Chemistry Principle | Application to this compound Synthesis |

|---|---|

| Waste Prevention | Develop direct amidation or transamidation catalytic processes to avoid stoichiometric byproducts from activating agents. |

| Atom Economy | Focus on addition reactions and catalytic routes that incorporate the maximum amount of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replace hazardous reagents like oxalyl chloride and pyrophoric catalysts with safer, more stable alternatives. |

| Design for Energy Efficiency | Develop catalytic processes that operate at lower temperatures and pressures compared to traditional methods. |

| Use of Renewable Feedstocks | Investigate the synthesis of 4-pentenoic acid from bio-based sources to reduce reliance on petrochemicals. |

| Catalysis | Prioritize the use of highly selective and reusable catalysts over stoichiometric reagents for all synthetic transformations. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclohexyl-4-pentenamide, and how can purity be ensured?

- Methodology :

- Route 1 : React 4-pentenoic acid with cyclohexylamine in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) under anhydrous conditions. Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

- Route 2 : Use a catalytic Mitsunobu reaction with triphenylphosphine and DIAD (diisopropyl azodicarboxylate) to form the amide bond.

- Purity Control : Purify via column chromatography (silica gel, gradient elution) and confirm purity (>98%) using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Key Methods :

- NMR : NMR (δ 5.8–5.2 ppm for vinyl protons, δ 3.2–2.8 ppm for cyclohexyl CH) and NMR (δ 170–175 ppm for amide carbonyl) .

- IR : Confirm amide C=O stretch at ~1650 cm and N-H bend at ~1550 cm.

- Mass Spectrometry : ESI-MS for molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions for this compound synthesis be optimized to balance yield and scalability?

- Approach :

- DoE (Design of Experiments) : Vary temperature (25–60°C), solvent polarity (THF vs. DCM), and catalyst loading (5–20 mol%) to identify optimal parameters .

- Scale-Up Challenges : Address exothermicity via controlled addition of reagents and use flow chemistry for heat dissipation .

- Statistical Validation : Apply ANOVA to assess significance of variables (p < 0.05) .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Analysis Framework :

- Meta-Analysis : Compare IC values across studies, normalizing for assay conditions (e.g., cell line, incubation time) .

- In-Silico Validation : Use molecular docking to verify binding affinity consistency with experimental results (e.g., AutoDock Vina vs. experimental IC) .

- Reproducibility Checks : Replicate key experiments with controlled variables (pH, solvent, temperature) .

Q. How can computational modeling predict the stability of this compound under physiological conditions?

- Protocol :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict hydrolysis susceptibility of the amide bond .

- MD Simulations : Simulate interactions in aqueous environments (AMBER force field) to assess aggregation propensity .

- Experimental Cross-Validation : Compare predicted half-life () with HPLC stability assays .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (TLV <1 ppm) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How should researchers manage and archive raw data for reproducibility in studies involving this compound?

- Data Management :

- ELNs (Electronic Lab Notebooks) : Use Chemotion ELN for structured data entry, including reaction parameters and spectral files .

- Repositories : Deposit processed data in RADAR4Chem or nmrXiv, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Metadata Standards : Include DOI-linked references to PubChem (CID: [Insert]) and NIST WebBook .

Tables for Critical Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 89–92°C | DSC | |

| LogP (Octanol-Water) | 2.3 ± 0.2 | Shake Flask | |

| Aqueous Solubility (25°C) | 1.2 mg/mL | HPLC-UV | |

| Stability (pH 7.4, 37°C) | Kinetic HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.